molecular formula C20H23N3O3 B7556440 1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one

1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one

Cat. No. B7556440
M. Wt: 353.4 g/mol
InChI Key: VJBMQYUIVTVQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one, also known as 4-benzylpiperazine-1-(4-nitrophenyl)-1-propanone (BZP-NPP), is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has gained attention for its potential use in scientific research. In

Mechanism of Action

The exact mechanism of action of BZP-NPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, which leads to the release of neurotransmitters such as dopamine and norepinephrine. This results in the stimulation of the central nervous system, leading to the observed stimulant and hallucinogenic effects.
Biochemical and Physiological Effects
BZP-NPP has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. BZP-NPP has also been shown to cause hallucinations, euphoria, and altered perception of time.

Advantages and Limitations for Lab Experiments

BZP-NPP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. It has also been shown to have potent pharmacological effects, making it a useful tool for investigating the mechanisms of action of other drugs. However, BZP-NPP also has several limitations. It has been shown to have potential toxicity and adverse effects, which can limit its use in certain experiments. It is also a controlled substance in some countries, which can restrict its availability for research purposes.

Future Directions

There are several future directions for research on BZP-NPP. One area of research could focus on the potential therapeutic applications of BZP-NPP in the treatment of psychiatric disorders. Another area of research could investigate the mechanisms of action of BZP-NPP and its interactions with other drugs. Additionally, further studies could explore the potential toxicity and adverse effects of BZP-NPP, which could help to inform its safe use in lab experiments.

Synthesis Methods

BZP-NPP can be synthesized by the reaction of 1-benzylpiperazine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of BZP-NPP as a yellow crystalline solid. The purity of the synthesized compound can be checked by various analytical techniques, such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

BZP-NPP has been used in various scientific research studies to investigate its potential pharmacological properties. It has been found to exhibit both stimulant and hallucinogenic effects, similar to other piperazine derivatives. BZP-NPP has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This suggests that BZP-NPP may have potential therapeutic applications in the treatment of various psychiatric disorders.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-16(18-7-9-19(10-8-18)23(25)26)20(24)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBMQYUIVTVQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one

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